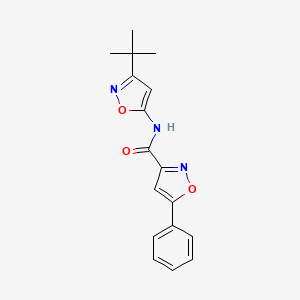

N-(3-(叔丁基)异恶唑-5-基)-5-苯基异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

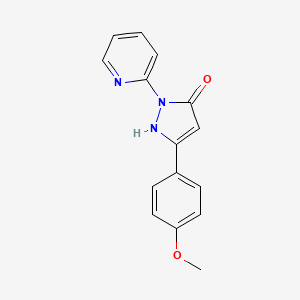

The compound "N-(3-(tert-butyl)isoxazol-5-yl)-5-phenylisoxazole-3-carboxamide" is a member of the isoxazole class of compounds, which are characterized by a five-membered ring containing an oxygen atom and a nitrogen atom at non-adjacent positions. Isoxazole derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications.

Synthesis Analysis

Isoxazole derivatives can be synthesized through various methods, including cyclization reactions. For instance, the synthesis of 3-carboxyisoxazole compounds can be achieved by the cycloaddition of carbethoxyformonitrile oxide to appropriate substrates with subsequent elimination and hydrolysis steps . Another method involves the conversion of carboxylic acid derivatives into acyl Meldrum's acids, followed by aminolysis and cyclization to yield 5-substituted 3-isoxazolols without byproducts . Additionally, a two-step synthesis involving isocyanides and a chemoselective Buchwald–Hartwig intramolecular cyclization has been reported for the synthesis of 1-arylindazole-3-carboxamides .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, N-(tert-butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane carboxamide, revealed that the isoxazole ring is not coplanar with the phenyl ring . Tautomerism can also be observed in some isoxazole derivatives, as demonstrated by the presence of different tautomers in the solid state and in solution for 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including cyclization and substitution reactions, to yield a wide array of products. The reactivity of these compounds can be influenced by the presence of substituents on the isoxazole ring, which can affect the electronic properties and steric hindrance of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the stability of a tert-butoxycarbonyl-aminomethylphenoxyacetic acid handle used in solid-phase synthesis of peptide alpha-carboxamides was found to be resistant to acidolysis, indicating good stability under certain conditions . The biological evaluation of N-phenyl-5-carboxamidyl isoxazoles for anticancer activity showed that these compounds could have potential therapeutic applications, with one derivative exhibiting significant activity against colon cancer cells .

科学研究应用

心脏保护剂

由Cheng 等人 (2006)进行的一项研究讨论了发现一类新的丙二酰辅酶 A 脱羧酶 (MCD) 抑制剂,包括叔丁基 3-(5-(1,1,1,3,3,3-六氟-2-羟基丙烷-2-基)-4,5-二氢异恶唑-3-甲酰胺基)丁酸酯。该化合物表现出优异的效力和体内特性,表明在缺血性心脏病的治疗中具有潜在用途。

电活性聚酰胺

由Hsiao 等人 (2013)进行的研究合成了带有侧基咔唑基团的电活性聚酰胺。这些聚酰胺在电化学氧化后表现出良好的溶解性、热稳定性、光致发光性和可逆氧化还原对。它们有望用于需要氧化后变色的应用。

合成有机化学

Jasch 等人 (2012) 探讨了叔丁基苯基偶氮羧酸酯作为合成有机化学中的多用途构建块。这些化合物可以通过亲核取代和自由基反应进行各种修饰,表明在化学合成中具有广泛的用途。

抗惊厥活性

Jackson 等人 (2012) 研究了烯胺酮的抗惊厥活性。他们合成并评估了一系列 5-甲基-N-(3-氧代环己-1-烯基)-异恶唑-3-甲酰胺,发现了它们的结构与其抗惊厥活性之间的相关性。

晶体结构分析

Habibi 等人 (2008) 分析了N-(叔丁基)-1-(3,5-二氧代-2-苯基四氢-4-异恶唑基)环己烷甲酰胺的晶体结构。这项研究有助于理解此类化合物的分子构型,这对它们在各个领域的应用至关重要。

Pd 催化的 C(sp3)-H 键活化

Pasunooti 等人 (2015) 在 Pd 催化的 C(sp3)-H 键活化中使用了5-甲基异恶唑-3-甲酰胺。这种创新方法导致了各种 γ-取代非天然氨基酸的高效合成。

芳基化呋喃和噻吩的合成

Bumagin 等人 (2019) 的一项研究讨论了使用N-(4,6-二甲基嘧啶-2-基)-5-苯基异恶唑-3-甲酰胺作为铃木反应催化剂中的配体。这导致了开发出合成含有呋喃基和噻吩基环的杂双芳基的方法。

作用机制

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

属性

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-17(2,3)14-10-15(23-20-14)18-16(21)12-9-13(22-19-12)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPYVPDBMUKEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(tert-butyl)isoxazol-5-yl)-5-phenylisoxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505806.png)

![3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2505807.png)

![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)

methane](/img/structure/B2505813.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)

![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2505826.png)

![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)